Hydroxyisogermafurenolide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’hydroxyisogermafurenolide est un produit naturel isolé de la racine de la noix vomique et du Curcuma longa . C’est une lactone sesquiterpénique de formule moléculaire C15H20O3 et d’une masse moléculaire de 248,32 g/mol . Ce composé a suscité un intérêt en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’hydroxyisogermafurenolide implique plusieurs étapes. Une approche comprend la réaction d’aldol intermoléculaire et l’acétylation ultérieure d’une cétone connue dérivée de la verbénone . Cette méthode permet la formation d’un intermédiaire clé qui peut être transformé plus avant en this compound par cyclisation promue par une base dans différents solvants .

Méthodes de production industrielle

Actuellement, l’this compound est principalement obtenu à partir de sources naturelles telles que les racines de la noix vomique et du Curcuma longa . Les méthodes de production industrielle n’ont pas été largement documentées et le composé est principalement disponible à des fins de recherche.

Analyse Des Réactions Chimiques

Types de réactions

L’hydroxyisogermafurenolide subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels présents dans le composé.

Réduction : Les réactions de réduction peuvent modifier l’état d’oxydation du composé.

Substitution : Les réactions de substitution peuvent remplacer des atomes ou des groupes spécifiques au sein de la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l’this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs . Les conditions spécifiques dépendent de la transformation souhaitée et de la nature de la réaction.

Principaux produits formés

Les principaux produits formés à partir de ces réactions varient en fonction du type de réaction et des réactifs utilisés. Par exemple, les réactions d’oxydation peuvent produire différents dérivés oxydés de l’this compound, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de la recherche scientifique

L’this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme matière première ou intermédiaire dans la synthèse d’autres molécules complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés anticancéreuses.

Médecine : Des recherches sont en cours pour explorer son potentiel thérapeutique dans diverses affections médicales.

Industrie : L’this compound est utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Applications De Recherche Scientifique

Pharmacological Applications

Hydroxyisogermafurenolide exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Anti-inflammatory Activity : Research indicates that this compound can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases. For instance, studies have demonstrated its ability to reduce the expression of inflammatory markers in cell cultures exposed to lipopolysaccharides .

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. This property is particularly relevant in the development of natural preservatives for food and cosmetics.

- Antitumor Effects : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. This suggests its potential role in cancer therapy, although further research is required to elucidate its mechanisms of action and efficacy in vivo.

- Antioxidant Activity : this compound has been found to exhibit antioxidant properties, which can help mitigate oxidative stress-related diseases. This activity is crucial for developing supplements aimed at enhancing health and longevity.

Agricultural Applications

The agricultural sector can also benefit from this compound:

- Pesticidal Properties : Due to its antimicrobial effects, this compound can be explored as a natural pesticide. Its application could reduce reliance on synthetic chemicals, promoting sustainable agricultural practices.

- Plant Growth Promotion : Some studies suggest that sesquiterpenes like this compound may enhance plant growth by improving nutrient uptake or stress resistance. This aspect warrants further investigation for potential use in biofertilizers.

Cosmetic Applications

In the cosmetic industry, this compound's properties make it an attractive ingredient:

- Anti-aging Formulations : Its antioxidant activity positions this compound as a potential ingredient in anti-aging products. By combating oxidative stress, it may help maintain skin health and appearance.

- Skin Soothing Agents : The anti-inflammatory properties of this compound could be beneficial in formulations aimed at calming irritated skin or reducing redness associated with conditions like rosacea or acne.

Case Studies and Research Findings

- In Vitro Studies on Inflammation :

-

Antimicrobial Efficacy :

- Testing against various pathogens revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a natural preservative in food products.

-

Cancer Cell Line Studies :

- In vitro assays showed that this compound induced apoptosis in specific cancer cell lines, highlighting its potential role as an adjunct therapy in cancer treatment.

Mécanisme D'action

Le mécanisme d’action de l’hydroxyisogermafurenolide implique son interaction avec des cibles moléculaires et des voies spécifiques. En tant que lactone sesquiterpénique, elle peut moduler divers processus biologiques en se liant aux protéines et aux enzymes . Les cibles moléculaires et les voies exactes sont encore à l’étude, mais des études préliminaires suggèrent son potentiel dans l’inhibition de la prolifération des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

L’hydroxyisogermafurenolide peut être comparée à d’autres lactones sesquiterpéniques, telles que :

- Isogermafurenolide

- Méthoxyisogermafurenolide

- Sesquiterpènes de type élémene

Ces composés présentent des caractéristiques structurales similaires mais diffèrent par leurs groupes fonctionnels spécifiques et leurs activités biologiques . L’this compound est unique en raison de son groupe hydroxyle spécifique, qui peut contribuer à ses propriétés biologiques distinctes .

Activité Biologique

Hydroxyisogermafurenolide is a sesquiterpenoid lactone primarily isolated from the root of Nux vomica. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, cytotoxic, and potential anti-cancer properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as sesquiterpene lactones, characterized by their complex ring structures and diverse functional groups. The structural features of this compound contribute to its biological activity, making it a valuable subject for pharmacological studies.

1. Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. A study evaluating various γ-elemene-type sesquiterpenes found that this compound effectively inhibits the proliferation of cancer cells, particularly in leukemia cell lines such as Kasumi-1 and Pfeiffer . The mechanism appears to involve apoptosis induction and cell cycle arrest.

2. Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways. It inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its efficacy against bacterial and viral infections has been documented, suggesting potential applications in developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through mitochondrial pathways.

- Cell Cycle Regulation : It affects cell cycle checkpoints, leading to cell cycle arrest in cancerous cells.

- Inflammatory Pathway Modulation : this compound inhibits key signaling pathways involved in inflammation.

Case Study 1: Cytotoxicity in Leukemia Cells

In a study assessing the cytotoxic effects of this compound on leukemia cells, it was observed that treatment resulted in a dose-dependent decrease in cell viability. The study utilized various assays to measure apoptosis and found significant increases in apoptotic markers following treatment with this compound .

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| Kasumi-1 | 15 | 70 |

| Pfeiffer | 20 | 65 |

Case Study 2: Anti-Inflammatory Activity

A separate investigation into the anti-inflammatory effects revealed that this compound reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory disorders .

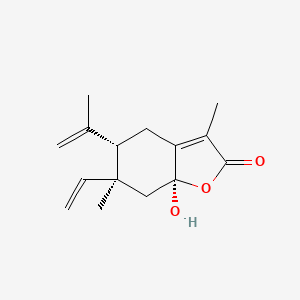

Propriétés

Formule moléculaire |

C15H20O3 |

|---|---|

Poids moléculaire |

248.32 g/mol |

Nom IUPAC |

(5S,6S,7aS)-6-ethenyl-7a-hydroxy-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-6-14(5)8-15(17)12(7-11(14)9(2)3)10(4)13(16)18-15/h6,11,17H,1-2,7-8H2,3-5H3/t11-,14+,15-/m0/s1 |

Clé InChI |

SZSKOUUYIBMAJD-GLQYFDAESA-N |

SMILES isomérique |

CC1=C2C[C@H]([C@](C[C@@]2(OC1=O)O)(C)C=C)C(=C)C |

SMILES canonique |

CC1=C2CC(C(CC2(OC1=O)O)(C)C=C)C(=C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.